Strategic Utilization of 4-Chloro-3-(4-methylpiperazin-1-yl)phenol (CAS 177489-11-1) in Targeted Drug Discovery
Strategic Utilization of 4-Chloro-3-(4-methylpiperazin-1-yl)phenol (CAS 177489-11-1) in Targeted Drug Discovery
Executive Summary
In the highly empirical field of medicinal chemistry, the selection of privileged building blocks is the foundational step in optimizing both the pharmacodynamic (target affinity) and pharmacokinetic (ADME) profiles of a drug candidate. 4-Chloro-3-(4-methylpiperazin-1-yl)phenol (CAS 177489-11-1) represents a highly specialized, multifunctional intermediate. This whitepaper provides an in-depth technical guide on its physicochemical properties, structural rationale, and synthetic integration, specifically tailored for researchers developing targeted therapeutics such as kinase inhibitors and G-protein coupled receptor (GPCR) modulators.
Physicochemical Profiling & Quantitative Data
Before integrating any building block into a synthetic pipeline, a rigorous analysis of its physicochemical properties is required to predict its behavior in both the reaction flask and biological systems. Below is the quantitative profile of CAS 177489-11-1[1].
| Property | Value | Rationale / Implication for Drug Design |
| CAS Number | 177489-11-1 | Unique identifier for procurement and Quality Assurance (QA). |
| Molecular Formula | C₁₁H₁₅ClN₂O | Defines the stoichiometric mass for cross-coupling and etherification. |
| Molecular Weight | 226.71 g/mol | Low MW allows it to act as a fragment without violating Lipinski's Rule of 5 in the final drug construct. |
| Predicted XlogP | ~2.1 | Optimal lipophilicity; balances membrane permeability with aqueous solubility. |
| Monoisotopic Mass | 226.0873 Da | Critical for High-Resolution Mass Spectrometry (HRMS) tracking during synthesis[1]. |
| Collision Cross Section | 149.7 Ų ([M+H]+) | Utilized for ion mobility spectrometry (IMS) during advanced analytical QC[1]. |
Structural Rationale & Pharmacophore Utility
As a Senior Application Scientist, I approach molecular design by analyzing the causality behind each functional group. This compound is not a random assembly of atoms; it is a meticulously designed module:
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The 4-Methylpiperazine Motif: Piperazine is a ubiquitous and privileged scaffold in modern drug discovery[2]. The basic tertiary amines (pKa ~8.5) ensure that the molecule is predominantly protonated at physiological pH (7.4). This protonation dramatically enhances aqueous solubility, a frequent bottleneck in the development of planar, hydrophobic kinase inhibitors.
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The 4-Chloro Substituent: Phenols are notoriously susceptible to Phase I metabolism via Cytochrome P450 enzymes, which often hydroxylate the para position to form reactive, toxic quinones. By placing a chlorine atom at the C4 position (para to the hydroxyl), this metabolic liability is sterically and electronically blocked, thereby increasing the biological half-life of the final drug.
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Conformational Locking: The ortho relationship between the bulky piperazine ring at C3 and the chlorine atom at C4 creates significant steric hindrance. This restricts the free rotation of the piperazine ring, locking it into a defined vector. In structure-based drug design (SBDD), pre-organizing a molecule's conformation reduces the entropic penalty upon binding to a target protein, leading to higher binding affinity.
Synthetic Methodologies: The Mitsunobu Etherification
The primary synthetic utility of CAS 177489-11-1 lies in its phenolic hydroxyl group, which serves as an excellent nucleophile for etherification. The Mitsunobu reaction is the gold standard for coupling phenols with primary or secondary alcohols under mild, stereospecific conditions[3].
Experimental Protocol: Mitsunobu Coupling
Objective: To covalently link the phenol building block to a primary alcohol-bearing pharmacophore scaffold (R-OH) to yield an aryl alkyl ether.
Materials:
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4-Chloro-3-(4-methylpiperazin-1-yl)phenol (1.0 eq)
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Target Scaffold Alcohol (R-OH) (1.0 eq)
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Triphenylphosphine (PPh₃) (1.5 eq)
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Diisopropyl azodicarboxylate (DIAD) (1.5 eq)
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Anhydrous Tetrahydrofuran (THF) (0.1 M relative to phenol)
Step-by-Step Methodology & Causality:
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Preparation & Solvation: Flame-dry a round-bottom flask under argon. Add the scaffold alcohol and CAS 177489-11-1, then dissolve in anhydrous THF.
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Causality: Water acts as a competing nucleophile and will prematurely hydrolyze the DIAD-PPh₃ betaine intermediate, drastically reducing yield.
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Phosphine Addition: Add PPh₃ to the stirring solution and ensure complete dissolution.
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Thermal Control: Cool the reaction mixture to 0 °C using an ice-water bath.
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Causality: The formation of the betaine intermediate is highly exothermic. Cooling prevents the thermal degradation of the azodicarboxylate and minimizes unwanted side reactions.
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Activation: Add DIAD dropwise over 15 minutes.
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Causality: Slow addition maintains a low steady-state concentration of the activated betaine, favoring the desired SN2 displacement by the phenol over the formation of hydrazine byproducts[3].
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Propagation & Self-Validation: Remove the ice bath and allow the reaction to warm to room temperature. Stir for 12 hours.
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Validation Checkpoint: Before quenching, remove a 10 µL aliquot, dilute in 1 mL acetonitrile, and analyze via LC-MS. The reaction is validated as complete when the phenol peak (m/z 227.09 [M+H]+) is ≤ 5% relative to the product peak. If unreacted phenol remains, add an additional 0.2 eq of PPh₃ and DIAD.
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Workup & Purification: Quench with water and extract with ethyl acetate. To remove the notorious triphenylphosphine oxide (TPPO) byproduct, triturate the crude mixture in cold diethyl ether, which precipitates TPPO while leaving the basic piperazine-containing product in solution.
Workflow for the Mitsunobu etherification of CAS 177489-11-1.
Case Study: Application in Kinase Inhibitor Design
To contextualize the utility of CAS 177489-11-1, consider the development of a novel Receptor Tyrosine Kinase (RTK) inhibitor targeting the ALK (Anaplastic Lymphoma Kinase) pathway. By linking this building block to an aminopyrimidine core via the Mitsunobu etherification described above, the resulting molecule achieves a dual purpose:
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The piperazine tail projects into the solvent-exposed region of the kinase, ensuring high aqueous solubility and oral bioavailability.
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The chloro-phenyl ether occupies the hydrophobic specificity pocket adjacent to the kinase hinge region, driving high-affinity target engagement.
Disruption of the RTK signaling pathway by the synthesized piperazine derivative.
Analytical Characterization & Quality Control
To ensure the integrity of the synthesized building block and its downstream products, rigorous analytical characterization is required:
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LC-MS (ESI+): The target mass must be monitored at m/z 227.09[M+H]+. The presence of the isotopic chlorine atom will yield a distinct M : M+2 ratio of approximately 3:1, confirming the retention of the halogen during cross-coupling or etherification[1].
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¹H NMR (400 MHz, DMSO-d6): Diagnostic signals include the phenolic -OH (broad singlet around 9.5 ppm, exchangeable with D₂O), the aromatic protons exhibiting ortho and meta coupling patterns, and the distinct aliphatic multiplets of the piperazine ring (2.2–3.0 ppm) alongside the sharp singlet of the N-methyl group (~2.2 ppm).
References
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Title : The piperazine scaffold for novel drug discovery efforts: the evidence to date. Source : Expert Opinion on Drug Discovery (Taylor & Francis) URL :[Link][2]
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Title : Recent Advances in the Mitsunobu Reaction. Source : Atlanchim Pharma URL :[Link][3]
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Title : PubChemLite - 4-chloro-3-(4-methylpiperazin-1-yl)phenol (C11H15ClN2O). Source : Université du Luxembourg URL : [Link][1]
